21-Acetate 17-propionate diflorasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

21-Acetate 17-propionate diflorasone is not itself a drug or a compound under active scientific research for therapeutic purposes. Instead, it is recognized as an impurity () in the manufacturing process of other corticosteroids, particularly halobetasol propionate.

Quality Control Marker

Due to its presence as an impurity, 21-acetate 17-propionate diflorasone plays a role in quality control procedures for halobetasol propionate. Researchers and manufacturers establish detection limits for this impurity to ensure the final product meets purity standards ().

Synthetic Intermediate

The scientific literature suggests 21-acetate 17-propionate diflorasone may be a potential intermediate during the synthesis of diflorasone derivatives. However, further exploration of this application is limited ().

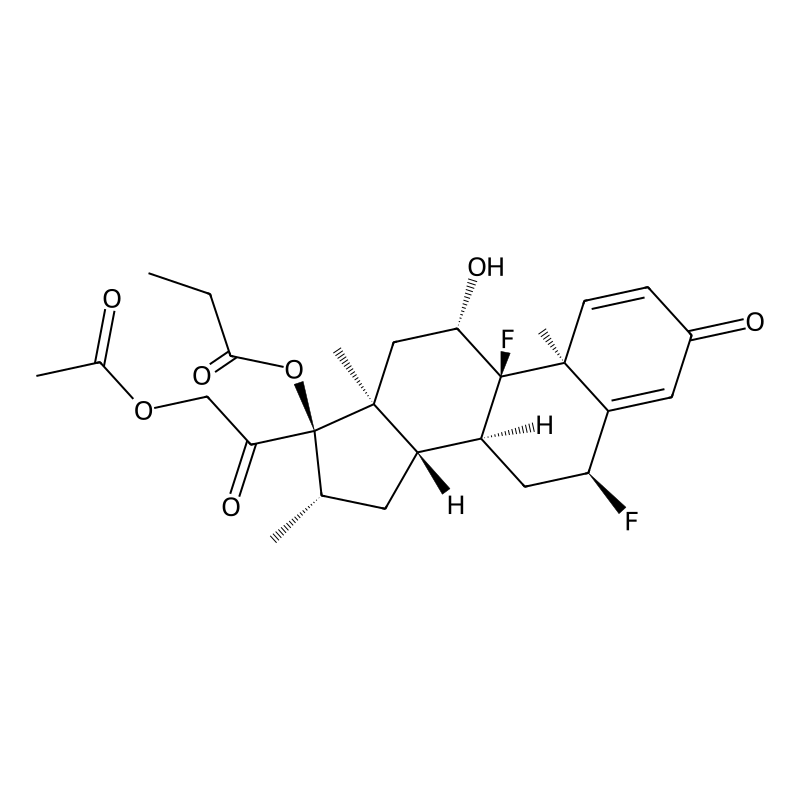

21-Acetate 17-propionate diflorasone is a synthetic corticosteroid, characterized by its molecular formula and a molecular weight of approximately 508.55 g/mol. This compound features a complex steroid structure with specific modifications at the 21 and 17 positions, incorporating acetate and propionate groups, respectively. Its structural configuration is critical for its biological activity, particularly in anti-inflammatory applications .

The chemical reactivity of 21-acetate 17-propionate diflorasone primarily involves esterification and hydrolysis reactions due to the presence of acetate and propionate moieties. These reactions can be catalyzed by acids or bases, leading to the formation of diflorasone and the corresponding acids. The compound can also undergo reduction or oxidation reactions typical of steroid derivatives, influencing its pharmacological properties .

21-Acetate 17-propionate diflorasone exhibits significant anti-inflammatory and immunosuppressive activities, making it effective in treating various dermatological conditions such as psoriasis and eczema. Its potency is attributed to its ability to bind to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. Studies have shown that it has a higher efficacy compared to other corticosteroids due to its enhanced receptor affinity .

The synthesis of 21-acetate 17-propionate diflorasone typically involves several steps:

- Starting Material: Diflorasone serves as the primary starting material.

- Esterification: The introduction of the acetate group at the 21 position is achieved through reaction with acetic anhydride or acetic acid in the presence of an acid catalyst.

- Propionylation: The propionate group is introduced at the 17 position using alkyl orthopropionate reagents.

- Purification: The final product is purified through crystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical applications .

The primary application of 21-acetate 17-propionate diflorasone lies in dermatology, where it is utilized as a topical treatment for inflammatory skin disorders. Its potent anti-inflammatory properties make it suitable for conditions like dermatitis, psoriasis, and other inflammatory skin diseases. Additionally, its formulation in creams or ointments allows for localized treatment with minimal systemic absorption .

Interaction studies have revealed that 21-acetate 17-propionate diflorasone may interact with various enzymes and transport proteins within the body. Notably, it can influence cytochrome P450 enzymes involved in drug metabolism. Understanding these interactions is crucial for predicting potential drug-drug interactions when used concomitantly with other medications .

Several compounds share structural similarities with 21-acetate 17-propionate diflorasone, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Halobetasol propionate | Lacks acetate group; more potent anti-inflammatory action | |

| Diflorasone diacetate | Two acetate groups; used for similar dermatological conditions | |

| Clobetasol propionate | Chlorine substitution; greater systemic effects due to higher potency |

Uniqueness: The unique combination of both acetate and propionate groups in 21-acetate 17-propionate diflorasone enhances its solubility and stability compared to similar compounds, allowing for more effective topical formulations with reduced side effects.

The development of 21-acetate 17-propionate diflorasone is rooted in the mid-20th century evolution of topical corticosteroids. Following the 1952 introduction of hydrocortisone as the first clinically effective topical corticosteroid, researchers pursued structural modifications to enhance potency and reduce systemic absorption. Diflorasone derivatives emerged from systematic fluorination efforts at the C-6 and C-9 positions, a strategy shown to increase glucocorticoid receptor binding affinity.

Specific historical milestones include:

- 1969: Initial synthesis of diflorasone analogs as part of second-generation fluorinated corticosteroids

- 1980s: Characterization of 21-acetate 17-propionate diflorasone as a halobetasol propionate impurity during pharmaceutical manufacturing

- 2000s: Formal recognition as a United States Pharmacopeia (USP) reference standard for quality control

The compound's discovery aligns with broader trends in steroid chemistry that prioritized enhanced receptor specificity through strategic halogenation and esterification.

Taxonomic Classification within Corticosteroid Derivatives

21-Acetate 17-propionate diflorasone belongs to a distinct subclass of synthetic corticosteroids with multiple structural modifications:

This classification reflects three critical structural elements:

- Fluorination pattern: Dual fluorine atoms at C-6 and C-9 enhance lipid solubility and receptor binding

- Esterification: Propionate (C-17) and acetate (C-21) groups modulate metabolic stability

- Methylation: C-16β methyl group prevents 20-ketone reduction

Comparative analysis shows 98% structural homology with halobetasol propionate, differing only at the C-21 position.

Chemical Nomenclature and Identification Parameters

The compound's nomenclature follows IUPAC and pharmaceutical naming conventions:

Systematic IUPAC Name

(6α,11β,16β)-6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate 17-propionate

Key Identifiers

| Parameter | Value |

|---|---|

| CAS Registry Number | 79861-38-4 |

| Molecular Formula | C27H34F2O7 |

| Molecular Weight | 508.5 g/mol |

| USP Reference Standard | Catalog No. 1A08140 |

| XLogP3 | 3.2 (Predicted) |

Spectroscopic characteristics include:

- Mass Spec: Base peak at m/z 508.5 ([M+H]+)

- NMR: Distinct fluorine coupling patterns at δ 4.78 (C-6) and δ 5.12 (C-9)

Significance in Pharmaceutical Chemistry Research

21-Acetate 17-propionate diflorasone serves dual roles in pharmaceutical science:

Analytical Reference Standard

- Primary impurity in halobetasol propionate formulations (≤0.5% w/w)

- USP-specified limit tests for manufacturing quality control

- Used in stability-indicating HPLC methods with LOD ≤0.01%

2. Synthetic Intermediate

- Key precursor in fluorinated corticosteroid synthesis

- Demonstrates regioselective esterification potential at C-17/C-21

- Serves as substrate for metabolic studies of topical corticosteroids

Recent advances include its use in:

- Crystalline form optimization: Template for polymorph screening studies

- Impurity profiling: Marker compound for degradation pathway analysis

- Stereochemical studies: Model for 16β-methyl configuration effects

Ongoing research explores its potential as a molecular scaffold for novel anti-inflammatory agents with reduced dermal atrophy effects.

Structural and Synthetic Considerations

Molecular Architecture

The compound's 3D conformation features:

- Planar A-ring: 1,4-dien-3-one system enabling H-bonding with glucocorticoid receptors

- β-Oriented substituents: C-11 hydroxyl (β), C-16 methyl (β), and C-17 ester (β)

- Fluorine placement: 6α/9α positions creating optimal van der Waals interactions

Synthetic Pathways

Industrial synthesis typically follows a 7-step sequence from prednisolone derivatives:

- Fluorination: Selectfluor®-mediated C-6/C-9 di-substitution

- Methylation: Grignard addition at C-16

- Esterification:

- Crystallization: Ethanol/water recrystallization for USP-grade material

Key challenges include maintaining stereochemical purity at C-16/C-17 during esterification.

Analytical Characterization

Chromatographic Profiles

| Method | Conditions | Retention |

|---|---|---|

| HPLC (USP) | C18 column, 65:35 MeOH:H2O | 8.2 min |

| UPLC-MS | HILIC column, 0.1% formic acid | 2.8 min |

Spectroscopic Data

FT-IR (KBr)

13C NMR (125 MHz, CDCl3)

- δ 201.5 (C-3 ketone)

- δ 170.3/170.1 (ester carbonyls)

- δ 116.7 (C-1/C-2 double bond)

Retrosynthetic Analysis

The retrosynthetic analysis of 21-acetate 17-propionate diflorasone begins with the identification of key structural features that define the synthetic strategy [1] [2]. The compound possesses a complex steroid backbone with specific substitutions at the C-6 (α-fluoro), C-9 (α-fluoro), C-11 (β-hydroxy), C-16 (β-methyl), C-17 (propionate ester), and C-21 (acetate ester) positions [1] [3] [4].

The retrosynthetic disconnection strategy focuses on the systematic removal of functional groups to identify suitable precursors. The initial disconnection involves the hydrolytic cleavage of both ester functionalities at C-17 and C-21, revealing the parent diflorasone structure [1] [5]. This approach recognizes that the ester groups can be introduced through selective acylation reactions in the forward synthesis [2] [6].

The next level of disconnection addresses the difluoro substitution pattern. The C-6 α-fluoro and C-9 α-fluoro groups represent critical structural elements that require stereoselective introduction [2] [7]. The retrosynthetic analysis reveals that these fluorine atoms can be introduced through electrophilic fluorination of appropriate enolate intermediates or through stereoselective fluorinating agents such as Selectfluor [2] [7].

The steroid backbone construction follows established principles of steroid synthesis, where the tetracyclic framework can be derived from simpler precursors through cyclization strategies [8] [9]. The analysis identifies potential starting materials including cholesterol derivatives, pregnenolone, or other readily available corticosteroid precursors [10] [11].

Total Synthesis Strategies

Precursor Selection and Preparation

The selection of appropriate precursors for the total synthesis of 21-acetate 17-propionate diflorasone requires careful consideration of structural complexity, availability, and cost-effectiveness [12] [11]. Industrial processes typically utilize phytosterols, particularly diosgenin, as the primary starting material for corticosteroid synthesis [11] [13].

Diosgenin serves as an advantageous precursor due to its natural abundance and the presence of a steroid framework that can be modified through chemical and biotechnological approaches [11] [14]. The conversion of diosgenin to corticosteroid intermediates involves a series of transformations including side-chain cleavage, ring modifications, and functional group installations [11] [15].

Alternative precursors include cholesterol and its derivatives, which offer direct access to the steroid nucleus [10] [16]. The choice of precursor significantly influences the overall synthetic route complexity and the number of synthetic steps required [12] [13]. Pregnenolone represents another viable starting material, particularly for semi-synthetic approaches where the steroid backbone is already established [10] [11].

The preparation of precursors often involves biotransformation processes utilizing engineered microorganisms, particularly Mycolicibacterium species, which have been shown to efficiently convert phytosterols to steroid intermediates [14] [15]. These biotechnological approaches offer advantages in terms of environmental sustainability and process efficiency [14] [15].

Key Intermediate Formation

The formation of key intermediates in the synthesis of 21-acetate 17-propionate diflorasone involves several critical transformations that establish the required functional groups and stereochemistry [2] [7]. The introduction of fluorine atoms at the C-6 and C-9 positions represents one of the most challenging aspects of the synthesis [2] [7].

The C-6 α-fluorination is typically achieved through stereoselective fluorination of enolate intermediates using electrophilic fluorinating agents [2] [7]. The reaction proceeds through the formation of a kinetic enolate at C-6, followed by electrophilic attack by the fluorinating reagent [2] [7]. Selectfluor has emerged as a preferred reagent for this transformation due to its high stereoselectivity and mild reaction conditions [2] [7].

The C-9 α-fluorination involves the formation of a 9α,11β-epoxide intermediate, which undergoes ring opening with hydrogen fluoride to establish both the C-9 fluorine and C-11 hydroxyl groups simultaneously [2] [10]. This transformation is particularly important as it establishes the correct stereochemistry at both positions in a single step [2] [10].

The C-16 β-methyl group is typically introduced through alkylation reactions or through the use of appropriately substituted starting materials [2] [17]. The stereochemical control at this position is crucial for the biological activity of the final compound [2] [17].

Stereoselective Transformations

Stereoselective transformations are fundamental to the successful synthesis of 21-acetate 17-propionate diflorasone, given the presence of nine defined stereocenters in the molecule [1] [4]. The maintenance of stereochemical integrity throughout the synthetic sequence requires careful selection of reaction conditions and reagents [18] [19].

The reduction of steroidal 4-ene-3-ketone moieties represents a critical stereoselective transformation in corticosteroid synthesis [20]. The use of palladium-catalyzed hydrogenation in the presence of ionic liquid additives has been shown to provide excellent stereoselectivity for the formation of 5β-steroids [20]. Tetrabutylammonium d-mandelate has emerged as a particularly effective additive for achieving high stereoselectivity in these reductions [20].

Stereoselective fluorination reactions require precise control of reaction conditions to achieve the desired stereochemical outcome [2] [7]. The use of stereoselective fluorinating agents, combined with appropriate substrate preactivation, allows for the selective introduction of fluorine atoms at specific positions [2] [7].

Esterification reactions at C-17 and C-21 positions must be conducted under conditions that preserve the existing stereochemistry while achieving regioselective acylation [2] [6]. The use of mild acylating agents and appropriate protecting group strategies ensures selective esterification without undesired side reactions [2] [6].

Semi-synthetic Approaches from Diflorasone

Semi-synthetic approaches to 21-acetate 17-propionate diflorasone utilize diflorasone as the starting material, focusing on the selective introduction of ester groups at the C-17 and C-21 positions [5] [12]. This strategy offers advantages in terms of reduced synthetic complexity and improved overall efficiency [12] [21].

The semi-synthetic route begins with the protection of existing hydroxyl groups to prevent unwanted side reactions during the esterification process [12] [21]. The C-11 hydroxyl group typically requires protection using suitable protecting groups such as acetyl or trimethylsilyl groups [12] [21].

The selective esterification at C-17 is achieved through the use of trialkyl orthoesters, particularly triethyl orthopropionate, which provides excellent regioselectivity for the formation of the propionate ester [2] [6]. The reaction conditions must be carefully controlled to prevent migration of the ester group to other positions [2] [6].

The C-21 acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a suitable base [2] [6]. The reaction conditions must be mild enough to prevent decomposition of the sensitive fluorinated groups while achieving complete conversion [2] [6].

The semi-synthetic approach offers several advantages including reduced environmental impact, improved atom economy, and the ability to access multiple derivatives from a common intermediate [12] [21]. The overall yield of the semi-synthetic route is typically higher than that of total synthesis approaches [12] [21].

Process Chemistry Considerations

Optimization of Reaction Parameters

The optimization of reaction parameters for the synthesis of 21-acetate 17-propionate diflorasone requires systematic evaluation of multiple variables to achieve maximum efficiency and product quality [22] [23]. Temperature control represents one of the most critical parameters, as the compound contains thermally sensitive fluorinated groups that can decompose under harsh conditions [2] [24].

The optimal temperature range for most synthetic transformations is typically maintained between 15-25°C to prevent thermal decomposition while ensuring reasonable reaction rates [2] [24]. Higher temperatures may be employed for specific transformations, but careful monitoring is required to prevent unwanted side reactions [2] [24].

Solvent selection plays a crucial role in reaction optimization, with anhydrous organic solvents being preferred to prevent hydrolysis of sensitive functional groups [2] [25]. The solvent must provide adequate solubility for all reactants while maintaining chemical inertness toward the reaction components [2] [25].

Reaction time optimization involves continuous monitoring of reaction progress using analytical techniques such as high-performance liquid chromatography [26] [25]. The reaction endpoint is determined by the complete consumption of starting materials and the absence of further product formation [26] [25].

Catalyst loading must be optimized to balance reaction efficiency with product purity [23] [20]. Excessive catalyst concentrations can lead to increased impurity formation and complicate purification processes [23] [20].

Purification Techniques

The purification of 21-acetate 17-propionate diflorasone presents significant challenges due to the presence of structurally similar impurities and the sensitivity of the compound to harsh purification conditions [26] [24]. High-performance liquid chromatography represents the primary analytical and preparative purification technique for this compound [26] [25].

The chromatographic separation utilizes silica gel columns with carefully optimized mobile phase compositions [26] [25]. A typical mobile phase consists of water-saturated butyl chloride, water-saturated methylene chloride, tetrahydrofuran, and acetic acid in specific proportions [26] [25]. This mobile phase composition provides efficient separation of the target compound from related impurities [26] [25].

Crystallization techniques are employed as secondary purification methods to improve product purity and obtain the compound in solid form [24] [27]. The compound can exist in multiple polymorphic forms, requiring careful control of crystallization conditions to obtain the desired polymorph [24] [27].

The purification process must address the removal of metal catalysts used in the synthesis, particularly palladium-based catalysts [20] [28]. Specialized purification techniques such as treatment with activated carbon or specific chelating agents may be required [20] [28].

Scale-up Challenges and Solutions

The scale-up of synthetic processes for 21-acetate 17-propionate diflorasone presents numerous challenges related to heat and mass transfer, reaction control, and safety considerations [29] [30]. The presence of fluorinated groups and the overall structural complexity of the molecule require careful attention to process parameters during scale-up [31] [32].

Heat transfer limitations become significant at larger scales, particularly for exothermic reactions such as fluorination and esterification [29] [30]. The implementation of appropriate heat removal systems and temperature control strategies is essential to prevent thermal decomposition and maintain product quality [29] [30].

Mass transfer considerations include the efficient mixing of reactants and the prevention of concentration gradients that could lead to non-uniform reaction conditions [29] [30]. The use of appropriate mixing equipment and reactor design is crucial for achieving consistent product quality [29] [30].

Safety considerations are paramount when scaling up processes involving fluorinating agents and organic solvents [31] [32]. The implementation of appropriate safety systems, including gas detection and emergency shutdown procedures, is essential [31] [32].

Quality control measures must be enhanced during scale-up to ensure consistent product quality and compliance with regulatory requirements [31] [32]. This includes the implementation of in-process monitoring systems and the establishment of appropriate specifications for critical process parameters [31] [32].

The development of robust analytical methods for monitoring product quality and impurity levels is essential for successful scale-up [26] [25]. These methods must be validated and suitable for routine use in manufacturing environments [26] [25].